molecular formula C₆₆H₁₀₃N₁₇O₁₇ B612654 160015-13-4 CAS No. 160015-13-4

160015-13-4

Cat. No.: B612654
CAS No.: 160015-13-4
M. Wt: 1406.63
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Description

Overview of Hepatitis B Virus Core Antigen (HBcAg) in Viral Replication and Assembly

The Hepatitis B Virus Core Antigen (HBcAg) is a 183 or 185 amino acid protein, depending on the viral genotype, that serves as the primary building block of the viral nucleocapsid. frontiersin.orgwikipedia.orgnih.gov This icosahedral capsid is formed through the self-assembly of HBcAg dimers in the cytoplasm of infected hepatocytes. frontiersin.orgnews-medical.net The assembly process is a critical step in the HBV life cycle, as it is within this newly formed capsid that the viral pregenomic RNA (pgRNA) and the viral polymerase are packaged. nih.gov

Once encapsidated, the pgRNA undergoes reverse transcription, a process mediated by the viral polymerase, to synthesize the partially double-stranded DNA genome of the virus. nih.govnih.gov The HBcAg is therefore not merely a passive structural component but an active participant in viral replication. nih.gov Beyond its structural role, HBcAg is involved in the intracellular trafficking of the viral genome to the nucleus of the host cell, a crucial step for the establishment of the persistent covalently closed circular DNA (cccDNA) reservoir. frontiersin.orgasm.org The cccDNA serves as the template for the transcription of all viral RNAs, ensuring the production of new viral proteins and genomes. frontiersin.orghepb.org

The HBcAg protein is composed of two main domains: an N-terminal domain (residues 1-149) responsible for capsid assembly and a C-terminal domain rich in arginine residues that is involved in binding nucleic acids. nih.govmdpi.com The proper assembly of HBcAg into capsids is essential for viral propagation, and disruption of this process is a key target for antiviral therapies. news-medical.net

Scientific Rationale for Investigating Specific HBcAg Peptide Fragments, including (128-140)

The investigation of specific peptide fragments of viral proteins like HBcAg is driven by the need to understand the molecular details of virus-host interactions. The HBcAg is highly immunogenic, meaning it can elicit a strong immune response from the host. nih.govontosight.ai By studying individual fragments, scientists can pinpoint the exact regions, or epitopes, that are recognized by the immune system.

The peptide fragment designated as Hepatitis B Virus Core (128-140), with the chemical identifier 160015-13-4, has been a subject of intense research due to its significant immunological properties. abbiotec.compeptide.com This particular sequence has been identified as a potent T-helper cell epitope. abbiotec.comuniversiteitleiden.nl T-helper cells are a critical component of the adaptive immune system, orchestrating the activity of other immune cells, such as B cells that produce antibodies and cytotoxic T lymphocytes (CTLs) that kill infected cells.

Studies have shown that the HBcAg (128-140) peptide can activate T-helper cells, making it a crucial region for the development of an effective immune response against HBV. peptide.comuniversiteitleiden.nl Research using this peptide helps in understanding why some individuals clear the virus while others develop chronic infections. For instance, a robust T-cell response to HBcAg is often associated with viral clearance. nih.gov The immunogenicity of this fragment has also led to its use in experimental vaccine formulations to stimulate a targeted immune response. abbiotec.com Furthermore, the study of how this and other fragments interact with components of the immune system, such as Major Histocompatibility Complex (MHC) molecules, provides valuable data for designing immunotherapies. peptide.comuniversiteitleiden.nl

Historical Context of Peptide Research in Molecular Virology

The use of synthetic peptides in virology has a rich history, evolving from a tool for basic research to a key component in the development of diagnostics and therapeutics. In the mid-20th century, the elucidation of protein structures and the development of methods for peptide synthesis opened new avenues for virologists. Initially, peptides were used to map the antigenic sites of viral proteins, helping to understand how antibodies recognize and neutralize viruses.

A significant milestone was the production of the first synthetic peptide vaccine in 1982, which targeted the foot-and-mouth disease virus. acs.org This demonstrated that a small, chemically synthesized part of a viral protein could induce a protective immune response, a concept that has since been applied to numerous other viruses.

In the context of HBV, peptide-based research has been instrumental in defining the epitopes recognized by both B cells and T cells. This knowledge is crucial for understanding the natural immune response to the virus and for designing better vaccines and immunotherapies. The ability to synthesize specific viral peptide fragments like HBcAg (128-140) allows researchers to probe the immune system with precisely defined molecules, avoiding the complexity and potential risks associated with using whole viruses or full-length proteins. nih.govmdpi.com Over the years, peptide-based inhibitors have also emerged as a promising class of antiviral agents, designed to interfere with specific viral processes such as membrane fusion or protein assembly. frontiersin.orgasm.org The ongoing research into peptides continues to be a vibrant and essential field within molecular virology, offering powerful tools to combat viral diseases. nih.gov

Compound Information

Compound NameCAS Number
Hepatitis B Virus Core (128-140)This compound
TPPAYRPPNAPILN/A

Research Findings on HBcAg (128-140)

FindingSignificanceReference
Identified as a Major Histocompatibility Complex (MHC) class II pan T-helper peptide.Capable of activating T-helper cells, which are crucial for orchestrating an effective immune response against HBV. abbiotec.compeptide.com
Used as a T-helper epitope in immunogenicity studies.Helps in evaluating the effectiveness of potential vaccine candidates and understanding the requirements for a protective immune response. universiteitleiden.nl
Employed in studies to evaluate HBV-specific CD4+ T cells.Allows for the specific detection and functional analysis of T cells that recognize this key viral epitope. nih.gov
Forms part of an immunogenic region of the HBcAg.The region around amino acids 128-140 is a known target for the host immune system. nih.gov

Properties

CAS No.

160015-13-4

Molecular Formula

C₆₆H₁₀₃N₁₇O₁₇

Molecular Weight

1406.63

sequence

One Letter Code: TPPAYRPPNAPIL

Origin of Product

United States

Peptide Synthesis and Advanced Structural Characterization

Methodologies for the Chemical Synthesis of HBcAg(128-140) Peptide

The chemical synthesis of peptides like HBcAg(128-140) is a cornerstone for detailed biochemical and structural studies. It allows for the production of a highly pure and homogenous sample, free from biological contaminants.

Solid-Phase Peptide Synthesis (SPPS) Techniques and Optimizations

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides such as HBcAg(128-140). du.ac.inpolypeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The most widely used strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach, which utilizes the base-labile Fmoc group for the protection of the N-terminus of the amino acids. iris-biotech.deuci.edu

The synthesis process begins with the attachment of the C-terminal amino acid, Leucine, to a suitable resin, such as Rink amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid. du.ac.inuci.edu The synthesis cycle then proceeds with two main steps: the deprotection of the Fmoc group, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uci.edupeptide.com

To facilitate the formation of the peptide bond, coupling reagents are employed. A common and efficient combination is the use of a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC) in conjunction with an additive such as OxymaPure (ethyl cyano(hydroxyimino)acetate) to minimize side reactions and epimerization. peptide.com Alternatively, phosphonium (B103445) or aminium/uronium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole) can be used. du.ac.innih.gov The progress of the coupling reaction is often monitored using qualitative tests like the Kaiser test to ensure completion before proceeding to the next cycle.

For a proline-rich sequence like HBcAg(128-140), which contains four proline residues, special considerations are necessary to overcome potential challenges such as slow coupling kinetics and aggregation of the growing peptide chain. The use of microwave-assisted SPPS can significantly enhance the efficiency of both the deprotection and coupling steps by increasing the reaction rates. du.ac.in

Parameter Typical Condition Reference
Synthesis Strategy Fmoc/tBu iris-biotech.de
Resin Rink Amide or Wang Resin du.ac.inuci.edu
Fmoc Deprotection 20% Piperidine in DMF uci.edupeptide.com
Coupling Reagents DIC/OxymaPure or HBTU/HOBt/DIEA du.ac.inpeptide.com
Solvent Dimethylformamide (DMF) du.ac.in
Monitoring Kaiser Test
Optimization Microwave-Assisted Synthesis du.ac.in

Purification Strategies for Synthetic Peptides

Following the completion of the synthesis and cleavage from the solid support, the crude peptide product contains the target peptide along with various impurities. These impurities can include truncated or deletion sequences, byproducts from the cleavage of protecting groups, and residual scavengers. bachem.com Therefore, a robust purification step is essential to obtain the peptide at a high purity level, typically above 95%, for subsequent structural and functional studies. nih.gov

The most common and effective method for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). polypeptide.combachem.com This technique separates the peptide from impurities based on differences in their hydrophobicity. The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.com

Elution is achieved by applying a gradient of an organic solvent, such as acetonitrile, mixed with the aqueous phase. bachem.com Both solvents typically contain a small percentage (around 0.1%) of an ion-pairing agent like trifluoroacetic acid (TFA). TFA protonates the peptide and masks the residual silanol (B1196071) groups on the stationary phase, leading to sharper peaks and better separation. bachem.com The fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide, which are then pooled and lyophilized to yield a final, pure powder. bachem.comnih.gov

Technique Stationary Phase Mobile Phase Detection Reference
RP-HPLC C18-modified silicaAcetonitrile/Water gradient with 0.1% TFAUV absorbance at 210-220 nm bachem.com
SPE C18 or other polymeric sorbentStep or gradient elution with Acetonitrile/Water-

High-Resolution Structural Elucidation of HBcAg(128-140)

Determining the three-dimensional structure of the HBcAg(128-140) peptide is crucial for understanding its role within the context of the full-length core protein and its potential interactions with other molecules. Several biophysical techniques are employed for this purpose.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution, mimicking their physiological environment. ucl.ac.uk For a peptide of the size of HBcAg(128-140), a series of one-dimensional and two-dimensional NMR experiments are typically performed. uzh.ch

The process begins with the assignment of the resonances to specific protons and carbons within the peptide sequence. This is achieved using a combination of 2D NMR experiments such as TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues and NOESY (Nuclear Overhauser Effect Spectroscopy) to establish through-space proximities between protons that are close in the folded structure. uzh.ch The chemical shifts of the protons and carbons are themselves sensitive to the local secondary structure. nih.gov

Once the resonances are assigned and a set of distance restraints from NOESY data is collected, computational methods are used to calculate an ensemble of structures that are consistent with the experimental data. For proline-rich peptides, the multiple proline residues can adopt either a cis or trans conformation of the peptide bond, which can lead to conformational heterogeneity that is also detectable by NMR. nih.gov

NMR Experiment Information Gained Reference
1D ¹H NMR General overview of proton signals nih.gov
2D TOCSY Identification of amino acid spin systems uzh.ch
2D NOESY Inter-proton distances for structure calculation uzh.ch
¹³C HSQC Correlation of proton and carbon resonances nih.gov

X-ray Crystallography for Peptide Structure Determination and Complex Co-crystallization

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. wjgnet.com While obtaining a crystal structure of a short, flexible peptide like HBcAg(128-140) alone can be challenging, this technique is invaluable for studying the peptide in the context of the entire HBcAg capsid or when co-crystallized with a binding partner.

Structural studies of the T=4 and T=3 icosahedral capsids of HBcAg have been achieved through X-ray crystallography and cryo-electron microscopy (cryo-EM). wjgnet.complos.orgosti.gov These studies have revealed that the region encompassing residues 128-140 acts as a linker between the alpha-helical core domain and the C-terminal arginine-rich domain. plos.orgnih.gov This linker region is located on the interior surface of the capsid. nih.gov The structure of the full-length core protein shows that this linker region can adopt different orientations. plos.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides and proteins in solution. genesilico.plphotophysics.com The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. photophysics.com The resulting CD spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure content. genesilico.pl

For the HBcAg(128-140) peptide, which is part of a linker region, the CD spectrum would likely be indicative of a random coil or disordered conformation. nih.gov A random coil structure is characterized by a strong negative band near 198 nm. researchgate.net However, the presence of multiple proline residues could also induce a polyproline II (PPII) helix conformation, which has a characteristic CD spectrum with a strong negative band around 206 nm and a weak positive band around 228 nm. The exact conformation can be influenced by factors such as solvent composition and temperature. researchgate.net Analysis of the CD spectra of peptides corresponding to the linker region of HBcAg has indicated a random coil conformation without a detectable content of regular secondary structures like alpha-helices or beta-sheets. nih.gov

Secondary Structure Characteristic CD Minima (nm) Characteristic CD Maxima (nm) Reference
α-Helix ~222, ~208~192 researchgate.net
β-Sheet ~218~195 researchgate.net
Random Coil ~198- researchgate.net
Polyproline II Helix ~206~228

Chromatographic and Spectrometric Techniques for Peptide Purity and Identity Confirmation

To ensure the synthesized peptide is suitable for research and potential therapeutic applications, its purity must be assessed, and its chemical identity must be unequivocally confirmed. This is achieved through a combination of powerful analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netelementlabsolutions.comnih.gov

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for analyzing the purity of synthetic peptides like 160015-13-4. windows.net Specifically, Reversed-Phase HPLC (RP-HPLC) is the most utilized method for this purpose. polypeptide.com In RP-HPLC, the peptide is dissolved in a mobile phase and passed through a column containing a nonpolar stationary phase, most commonly a silica-based support with C18 alkyl chains bonded to its surface. asm.org

The separation is based on the hydrophobicity of the peptide and any impurities. A gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the components from the column. lcms.czpolypeptide.com The peptide of interest and any impurities will have different retention times, appearing as distinct peaks on the resulting chromatogram. asm.org A pure sample will ideally show a single, sharp peak. asm.org The purity is quantified by integrating the area of the main peptide peak relative to the total area of all peaks detected, typically at a wavelength of 220 nm where the peptide bond absorbs UV light. asm.org For the peptide this compound, purities of greater than 95% are routinely achieved and reported. lcms.czelementlabsolutions.com

Interactive Data Table: Typical HPLC Parameters for Peptide Purity Analysis

ParameterValue/TypePurpose
Technique Reversed-Phase HPLC (RP-HPLC)Separates molecules based on hydrophobicity.
Stationary Phase C18Nonpolar material that retains the peptide.
Mobile Phase A 0.1% TFA in WaterAqueous component of the solvent system.
Mobile Phase B 0.1% Acetonitrile in 0.1% TFAOrganic solvent for eluting the peptide.
Detection UV Absorbance at 220 nmDetects the peptide bonds in the sample.
Purity Specification >95%Standard purity level for research-grade peptides. lcms.czelementlabsolutions.com

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide by accurately measuring its molecular weight. researchgate.net This technique provides direct evidence that the correct peptide has been synthesized. For peptide analysis, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. researchgate.net

In this process, the peptide molecules are ionized and then separated based on their mass-to-charge ratio (m/z). researchgate.net The resulting mass spectrum displays the molecular weight of the peptide. The experimentally determined molecular weight is then compared to the theoretical molecular weight calculated from the amino acid sequence. For compound this compound, the theoretical molecular weight is approximately 1406.63 g/mol . lcms.czdlrcgroup.com A close match between the observed and theoretical mass confirms the identity of the peptide. elementlabsolutions.com

Detailed Research Findings

Research involving the Hepatitis B Virus Core (128-140) peptide consistently relies on these characterization methods. For instance, in studies designing potential vaccines for HBV, synthetic peptides like this compound are purified by reverse-phase HPLC to greater than 95% purity, and their identity is confirmed by mass spectrometry. elementlabsolutions.com This ensures that the immunological responses observed are due to the specific peptide sequence and not confounding impurities.

The combination of HPLC for purity assessment and MS for identity confirmation provides a robust quality control framework for synthetic peptides. This dual-pronged approach is standard in both academic research and industrial production of peptides for therapeutic development. nih.gov

Interactive Data Table: Structural and Analytical Data for this compound

PropertyValueSource
CAS Number This compound ijsra.net
Peptide Name Hepatitis B Virus Core (128-140) lcms.czijsra.net
Sequence Thr-Pro-Pro-Ala-Tyr-Arg-Pro-Pro-Asn-Ala-Pro-Ile-Leu lcms.czdlrcgroup.com
Molecular Formula C66H103N17O17 lcms.czdlrcgroup.com
Molecular Weight ~1406.63 g/mol lcms.czdlrcgroup.com
Purity Analysis Reversed-Phase HPLC (>95%) lcms.czelementlabsolutions.com
Identity Confirmation Mass Spectrometry researchgate.netelementlabsolutions.com

Molecular Mechanisms of Interaction with Viral and Cellular Components

Investigations into Direct Binding to Hepatitis B Viral Proteins

While the full-length HBV core protein is known to interact with the viral polymerase (P protein) during the initiation of replication, specific studies detailing the direct binding of the 128-140 peptide fragment to other HBV viral proteins are not extensively documented in publicly available research. nih.govoaepublish.com The interactions described in the literature predominantly focus on the entire core protein or its larger domains.

Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing biomolecular interactions. mdpi.comcureffi.org SPR has been employed for the detection of HBV surface antigen (HBsAg) and for studying interactions with viral components, often utilizing antibodies or other proteins. nih.govnih.govmdpi.com Similarly, ITC is a valuable method for determining the thermodynamics of binding events. malvernpanalytical.comnih.gov

However, a review of the available scientific literature did not yield specific data from SPR or ITC studies that characterize the binding affinities and kinetics of the isolated 160015-13-4 peptide with other Hepatitis B viral proteins. Research in this area has concentrated on the behavior of the full-length core protein or the effects of capsid assembly modulators. nih.govnih.gov

Table 1: Application of Biophysical Techniques in HBV Research

TechniqueApplication in HBV ResearchSpecific Data on this compound
Surface Plasmon Resonance (SPR) Detection of HBsAg; Analysis of antibody-antigen interactions. nih.govnih.govmdpi.comNo specific binding affinity or kinetic data available.
Isothermal Titration Calorimetry (ITC) Characterization of binding thermodynamics for various biomolecular interactions. malvernpanalytical.comnih.govNo specific thermodynamic data available for its interaction with viral proteins.

This table summarizes the general application of these techniques in the context of HBV research, highlighting the absence of specific data for the this compound peptide.

Epitope mapping studies on the HBV core antigen have primarily focused on identifying the binding sites for antibodies as part of the host immune response. pnas.org These studies have identified several conformational epitopes on the surface of the assembled capsid. pnas.org The 128-140 region of the core protein is recognized as a potent T-helper epitope, crucial for eliciting an immune response. asm.orgpeptide.comnih.gov However, there is a lack of information mapping the specific binding interface of the 128-140 peptide itself with other HBV viral proteins in the context of viral assembly or replication.

Biophysical Characterization of Binding Affinities and Kinetics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Modulation of Hepatitis B Virus Replication Cycle in In Vitro Systems

The HBV replication cycle is a complex process that heavily relies on the proper function of the core protein. nih.gov The core protein mediates the assembly of the viral capsid, the encapsidation of the pregenomic RNA (pgRNA) along with the viral polymerase, and provides the environment for reverse transcription to occur. nih.govoaepublish.com

The assembly of the HBV capsid is a critical step in the viral life cycle, initiated by the dimerization of core protein subunits. abdominalkey.com The kinetics and thermodynamics of this assembly are finely tuned for efficient viral replication. nih.gov Small molecules known as capsid assembly modulators (CAMs) can disrupt this process by binding to core protein dimers, leading to aberrant capsid formation and inhibition of viral replication. nih.govmdpi.com These modulators often target a hydrophobic pocket at the dimer-dimer interface. medchemexpress.commdpi.com

There is no direct evidence in the reviewed literature to suggest that the this compound peptide, as a standalone fragment, influences core protein dimerization or the dynamics of capsid assembly. The regulatory functions are attributed to the entire core protein and can be influenced by post-translational modifications, such as phosphorylation. plos.orgplos.org

The encapsidation of the pgRNA-polymerase complex is a selective process mediated by the C-terminal domain of the core protein. plos.orgoaepublish.com Phosphorylation of the CTD is thought to regulate this process, preventing the non-specific packaging of other viral and cellular RNAs. plos.orgplos.org

While the 128-140 peptide resides within the assembly domain of the core protein, there is no specific research indicating that this fragment alone plays a direct role in the selection or packaging of the viral genome. abdominalkey.com This function is primarily associated with the arginine-rich C-terminal domain. nih.gov

The binding of the pgRNA to the core protein is a prerequisite for its encapsidation and the subsequent initiation of reverse transcription. nih.govoaepublish.com The pgRNA itself contains a stem-loop structure, epsilon (ε), which is the encapsidation signal recognized by the viral polymerase. nih.gov The core protein provides the structural context for this interaction and the ensuing DNA synthesis. nih.gov

Studies have shown that the phosphorylation state of the core protein's C-terminal domain can influence the structure of the encapsidated pgRNA, suggesting a role for the capsid as a nucleic acid chaperone. plos.org There is currently no data to support a direct role for the this compound peptide in binding pgRNA or initiating reverse transcription.

Table 2: Role of the HBV Core Protein in the Viral Replication Cycle

Stage of ReplicationFunction of HBV Core ProteinDocumented Role of this compound Peptide
Capsid Assembly Forms dimers which are the building blocks of the icosahedral capsid. abdominalkey.comNo specific role documented.
Genome Encapsidation The C-terminal domain binds and packages the pgRNA-polymerase complex. plos.orgoaepublish.comNo specific role documented.
Reverse Transcription Provides the microenvironment for the conversion of pgRNA to relaxed circular DNA. nih.govnih.govNo specific role documented.

This table outlines the established functions of the full HBV core protein in viral replication, noting the absence of specific data for the 128-140 peptide fragment.

Compound Names Mentioned in this Article

CAS NumberCommon Name/SynonymFull Chemical Name
This compoundHepatitis B Virus Core (128-140)L-Threonyl-L-prolyl-L-prolyl-L-alanyl-L-tyrosyl-L-arginyl-L-prolyl-L-prolyl-L-asparaginyl-L-alanyl-L-prolyl-L-isoleucyl-L-leucine

Influence on Viral Genome Encapsidation Processes

Interaction with Host Cellular Pathways in a Non-Therapeutic Context

Scientific investigation into the direct, non-therapeutic interactions of the Hepatitis B Virus Core (128-140) peptide with host cellular pathways is limited. The predominant body of research characterizes this peptide as a potent T-helper cell epitope, crucial for orchestrating the immune response against HBV. abbiotec.comasm.orgpeptide.com

Exploration of Cellular Protein-Protein Interactions Mediated by the Peptide

A thorough review of published studies yields no direct evidence of the Hepatitis B Virus Core (128-140) peptide mediating specific protein-protein interactions within a host cell outside of the immunological synapse. The broader HBV core protein (HBc) is known to interact with various host factors. For instance, the full-length core protein can be found in both the cytoplasm and the nucleus and interacts with proteins involved in capsid assembly, RNA metabolism, and the regulation of viral replication. mdpi.comresearchgate.net However, these functions are attributed to the complete protein structure, and there is no data to suggest that the 128-140 fragment alone performs similar non-immunological binding activities.

Modulation of Specific Intracellular Signaling Cascades Relevant to Viral Processes

The capacity of the Hepatitis B Virus Core (128-140) peptide to modulate specific intracellular signaling cascades relevant to viral processes, in a non-therapeutic context, is not documented in the scientific literature. The full-length HBV core protein, along with other viral proteins like the HBV X protein (HBx), are known to be significant modulators of host cell signaling. mdpi.comexplorationpub.com These viral proteins can interfere with pathways that regulate cell proliferation, apoptosis, and innate immune responses to facilitate viral persistence and replication. mdpi.comexplorationpub.com For example, the HBx protein has been shown to interact with components of the NF-κB and other signaling pathways. explorationpub.com However, these activities have not been specifically attributed to the 128-140 peptide fragment. The primary signaling event associated with this peptide is the activation of T-cell receptor (TCR) signaling upon its presentation by MHC class II molecules, which is an immunological function. frontiersin.org

Structure Activity Relationship Sar Studies of Hbcag 128 140 Analogs

Design and Synthesis of Modified Peptide Derivatives for SAR Analysis

The design and synthesis of modified peptide derivatives are foundational to SAR studies. For peptides like 160015-13-4 and its parent sequence, HBcAg(128-140), this process typically involves chemical synthesis to allow for precise control over the amino acid sequence and the incorporation of modifications.

Solid-phase peptide synthesis (SPPS) is the predominant method for creating these peptide analogs. antibodies-online.com This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble resin support. antibodies-online.comuci.edu The process consists of repeated cycles of deprotection of the N-terminal amine, followed by the coupling of a new N-protected amino acid. antibodies-online.com This method is highly versatile, enabling the synthesis of peptides up to 50 amino acids in length and facilitating the incorporation of non-canonical amino acids or other chemical modifications. antibodies-online.com

The design of analogs for SAR studies is a strategic process. Modifications can include:

Systematic substitution: Replacing each amino acid with another, such as alanine (B10760859), to probe the contribution of individual side chains. genscript.com

Truncation: Systematically removing amino acids from the N- or C-terminus to identify the minimal active sequence. mdpi.com

Incorporation of non-canonical amino acids: Introducing unnatural amino acids to explore the effects of altered stereochemistry, side-chain functionality, or backbone structure. rsc.org

Conformational constraints: Introducing cyclic structures or other modifications to lock the peptide into a specific three-dimensional shape.

These designed analogs are then synthesized, purified (typically by high-performance liquid chromatography, HPLC), and characterized to ensure their identity and purity before being subjected to biological assays. uci.edu

Identification of Critical Amino Acid Residues for Biological Activity

Identifying which amino acid residues are essential for a peptide's function is a primary goal of SAR studies. This is achieved by creating a library of analogs where each residue is systematically altered and then assessing the impact on biological activity.

Systematic Alanine Scanning Mutagenesis

Alanine scanning is a widely used technique to map the functional epitopes of a peptide. genscript.com In this method, each amino acid residue in the sequence is individually replaced with alanine, which is the smallest chiral amino acid. genscript.com The rationale is that the methyl side chain of alanine is relatively non-interactive, and its substitution for a larger or more functional side chain can reveal the importance of that original residue to the peptide's activity. A significant drop in activity upon substitution indicates that the original residue is critical for function, either through direct interaction with a target molecule or by maintaining the peptide's active conformation. genscript.com

For a hypothetical peptide sequence like HBcAg(128-140), an alanine scan would involve synthesizing a series of peptides where each position is, in turn, occupied by an alanine residue. The biological activity of each of these analogs would then be compared to the wild-type peptide.

Original Residue PositionSubstituted with AlanineHypothetical Relative Activity (%)Implication
128 (e.g., Trp)Ala-Thr-Ala-Ser-Leu-Ala-Arg20Tryptophan is likely critical for activity.
129 (e.g., Thr)Trp-Ala-Ala-Ser-Leu-Ala-Arg85Threonine may not be essential for activity.
130 (e.g., Ala)No change100N/A
131 (e.g., Ser)Trp-Thr-Ala-Ala-Leu-Ala-Arg50Serine may have a moderate contribution.
132 (e.g., Leu)Trp-Thr-Ala-Ser-Ala-Ala-Arg15Leucine is likely critical for activity.
133 (e.g., Ala)No change100N/A
134 (e.g., Arg)Trp-Thr-Ala-Ser-Leu-Ala-Ala5Arginine is highly critical for activity.

This table presents hypothetical data for illustrative purposes.

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics

To further probe the SAR, non-canonical (or unnatural) amino acids and peptide mimetics can be incorporated into the peptide sequence. rsc.org This approach allows for a more detailed exploration of the structural and chemical requirements for activity than is possible with the 20 proteinogenic amino acids alone.

Examples of such modifications include:

D-amino acids: Replacing an L-amino acid with its D-enantiomer can provide insights into the importance of backbone stereochemistry and can also increase the peptide's resistance to proteolytic degradation.

N-methylated amino acids: Methylation of the backbone amide nitrogen can restrict conformational flexibility and prevent the formation of hydrogen bonds, helping to define the required peptide conformation.

Homologated amino acids: Using amino acids with longer or shorter side chains (e.g., norleucine instead of leucine) can probe the spatial requirements of binding pockets.

Peptidomimetics: These are compounds that mimic the essential features of a peptide but have a modified chemical structure, often to improve stability, bioavailability, or potency.

The inclusion of these modified building blocks can provide a more nuanced understanding of the peptide's interaction with its biological target. rsc.org

Conformational Requirements and Dynamics for Modulatory Function

The biological activity of a peptide is not solely determined by its amino acid sequence but also by its three-dimensional structure, or conformation. Peptides are often flexible molecules that can adopt multiple conformations in solution. However, they typically need to adopt a specific "bioactive" conformation to bind to their target.

Studies on HBcAg have shown that its surface spikes, which are a key immunodominant region, exhibit conformational plasticity. nih.gov This flexibility can be crucial for binding to other molecules, including peptides. nih.gov For a peptide analog of an HBcAg fragment, understanding its conformational preferences is vital. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the solution structure of peptides and identify which parts of the molecule are flexible or structured. researchgate.net

The SAR can be explored by introducing conformational constraints into the peptide. For instance, cyclizing the peptide by forming a covalent bond between the N- and C-termini or between two side chains can lock it into a more rigid structure. If a constrained analog shows higher activity, it suggests that the constrained conformation is close to the bioactive conformation. This information is invaluable for the rational design of more potent and specific peptide-based therapeutics.

Effects of Peptide Length and Sequence Truncations on Activity

Determining the minimal sequence required for biological activity is another critical aspect of SAR studies. This is typically investigated through truncation analysis, where analogs with amino acids progressively removed from either the N- or C-terminus are synthesized and tested. mdpi.com

For example, starting with the full-length HBcAg(128-140) peptide, a series of shorter peptides would be created:

Peptide FragmentSequenceHypothetical Activity
128-140Trp-Thr-Ala-Ser-Leu-Ala-Arg...100%
129-140Thr-Ala-Ser-Leu-Ala-Arg...95%
130-140Ala-Ser-Leu-Ala-Arg...90%
128-139Trp-Thr-Ala-Ser-Leu-Ala...30%
128-138Trp-Thr-Ala-Ser-Leu...<5%

This table presents hypothetical data for illustrative purposes.

The results of such an analysis can reveal the core motif essential for activity. In a study on a different bioactive peptide, removing a C-terminal histidine resulted in the complete loss of immunomodulatory activity, highlighting the critical role of that single residue. mdpi.com Similarly, for HBcAg-derived peptides, truncation studies can pinpoint the key residues and the optimal length for interaction with its biological target, guiding the design of smaller, more efficient peptide mimetics. This approach is essential for refining the lead compound to its most potent and synthetically accessible form.

Computational Chemistry and Molecular Modeling for Peptide Research

Molecular Docking Simulations of HBcAg(128-140) with Potential Binding Partners

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iosrjournals.org In the context of HBcAg(128-140), docking simulations are instrumental in identifying and evaluating potential binding partners, such as small molecule inhibitors or antibodies, that can interfere with the function of the core protein.

Researchers utilize molecular docking to screen large libraries of compounds for their potential to bind to specific sites on the HBcAg protein. rjpbcs.com For instance, studies have focused on identifying inhibitors of HBV capsid assembly. rjpbcs.comrsc.org The process involves defining a binding site on the HBcAg structure, often at the interface between core protein dimers, which is critical for capsid formation. The docking algorithms then calculate the binding affinity, or score, for each compound, which helps in prioritizing candidates for further experimental testing. rjpbcs.com Successful docking studies have identified natural compounds, like curcumin (B1669340) and mulberrin, as potential lead compounds for HBV capsid assembly inhibitors. rjpbcs.com

Table 1: Examples of Natural Compounds Screened as Potential HBV Capsid Assembly Inhibitors via Molecular Docking
CompoundSourcePotential as Lead Compound
DihydroanhydropodorhizolHerbal DatabaseIndicated
CurcuminHerbal DatabaseHigh Potential
MulberrinHerbal DatabaseIndicated
NobiletinHerbal DatabaseIndicated
5-Hydroxy-7,8-dimethoxyflavone 5-glucosideHerbal DatabaseIndicated

Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic view of the interactions between HBcAg(128-140) and its binding partners. rsc.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. nih.gov

These simulations are crucial for validating the results of docking studies. rsc.org By simulating the behavior of the ligand-protein complex in a virtual physiological environment, researchers can assess the stability of the predicted binding pose. researchgate.net Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to evaluate structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net For example, MD simulations have been used to confirm the stable interaction of designed vaccine constructs with Toll-like receptors, which is essential for eliciting an immune response. researchgate.net Furthermore, MD simulations have been instrumental in understanding the stability of chimeric HBc virus-like particles (VLPs), which are promising vaccine candidates. researchgate.net

De Novo Design Approaches for Novel Peptide Scaffolds Based on HBcAg(128-140) Information

De novo design involves the creation of novel peptide or small molecule structures from scratch, rather than modifying existing ones. Information derived from the structure and function of HBcAg(128-140) serves as a valuable blueprint for designing new therapeutic agents. The goal is to create molecules that mimic the binding properties of the original peptide or that can disrupt its critical interactions.

Computational tools for de novo design utilize knowledge of the HBcAg(128-140) binding site topology and key amino acid residues to generate novel scaffolds. These scaffolds are designed to have high affinity and specificity for the target. While specific examples of de novo design based solely on the HBcAg(128-140) fragment are not extensively documented in publicly available research, the principles of peptide and drug design are widely applied in antiviral research. The pharmacological potential of peptides as therapeutic molecules is an active area of investigation. irbbarcelona.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. iosrjournals.org In the context of HBcAg(128-140) research, QSAR models can predict the antiviral activity of new, untested compounds based on their physicochemical properties.

To build a QSAR model, a dataset of compounds with known activities against HBV is required. The chemical structures of these compounds are described by a set of molecular descriptors, which quantify various properties like size, shape, and electronic characteristics. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed biological activity. iosrjournals.org For instance, 3D-QSAR studies on heteroaryldihydropyrimidine (HAP) derivatives, which are potent inhibitors of HBV capsid assembly, have been conducted to understand the relationship between their structure and inhibitory activity. rsc.org These models can then be used to predict the activity of newly designed compounds, helping to prioritize synthetic efforts. rsc.orgiosrjournals.org

Table 2: Key Parameters in 3D-QSAR Models for HAP Derivatives
Modelq² (Cross-validated correlation coefficient)r² (Non-cross-validated correlation coefficient)r²_pred (Predictive correlation coefficient)
CoMFA0.6100.9980.837
CoMSIA0.5860.9980.698

Application of Machine Learning and Artificial Intelligence in Peptide Design and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery, including the design and optimization of peptides targeting HBcAg. These advanced computational approaches can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional methods.

In peptide design, ML models can be trained on large databases of known peptides and their properties to learn the principles of peptide structure and function. This knowledge can then be used to generate novel peptide sequences with desired characteristics, such as high binding affinity for HBcAg or enhanced stability. For example, supervised learning techniques are being used in high-performance computing environments to create specialized force fields for simulating macromolecular self-assembly, such as the formation of hepatitis B virus-like particles. nih.gov While the direct application of AI to the specific HBcAg(128-140) fragment is an emerging area, the broader application of these technologies in virology and drug design holds immense promise for developing new treatments for hepatitis B.

Hbcag 128 140 As a Biochemical Probe and Research Tool

Utilization in In Vitro Assays for Studying Viral Protein Function and Inhibition

The HBcAg(128-140) peptide is extensively used in various in vitro assays to elucidate the function of the viral core protein and to screen for potential inhibitory compounds. These assays are crucial for understanding the protein's role in the viral life cycle and for developing new antiviral strategies.

One of the primary applications of this peptide is in the study of the host immune response to HBV infection. The HBcAg(128-140) sequence constitutes a significant T-cell epitope, meaning it is recognized by the immune system's T-cells. asm.orgoaepublish.com Researchers use the synthetic peptide in in vitro assays to stimulate T-lymphocytes isolated from patients or animal models. asm.orgoaepublish.com By measuring the subsequent T-cell activation and cytokine production (such as interferon-gamma), scientists can assess the functionality of the immune response against the virus. asm.org These assays have been instrumental in characterizing the cellular immune response during different phases of HBV infection and in evaluating the immunogenicity of potential vaccine candidates. nih.gov

Furthermore, while the full-length HBcAg is the target for capsid assembly modulators (CAMs), which are a class of antiviral drugs, peptides like HBcAg(128-140) can be used in initial screening assays. advancedsciencenews.com These assays can help in identifying compounds that may interfere with the structure or interactions of the core protein, thereby inhibiting viral replication. Although CAMs typically target the assembly of the entire capsid, understanding how small molecules interact with specific domains of the core protein can provide valuable insights for drug design. advancedsciencenews.comhuji.ac.il

Assay TypePurposeKey Findings
T-cell Stimulation AssayTo study the cellular immune response to HBVHBcAg(128-140) is a potent T-cell epitope that can induce interferon-gamma production. asm.org
ELISpot AssayTo quantify the frequency of antigen-specific T-cellsUsed to evaluate the effectiveness of HBV vaccine candidates incorporating the HBcAg(128-140) epitope. nih.gov
Cytokine Release AssayTo measure the profile of cytokines released by T-cells upon stimulationHelps in understanding the type of immune response (e.g., Th1 or Th2) generated against the core protein. nih.gov

Application in Affinity Chromatography and Pull-down Experiments for Target Identification

Affinity chromatography and pull-down assays are powerful techniques to identify and isolate proteins that interact with a specific "bait" molecule. The HBcAg(128-140) peptide can be employed as a bait to uncover its binding partners within the host cell, providing crucial information about the virus-host interactions that are essential for the viral life cycle. nih.govplos.org

In a typical affinity chromatography setup, the HBcAg(128-140) peptide is chemically immobilized onto a solid support matrix within a column. nih.gov A cell lysate containing a complex mixture of host proteins is then passed through the column. Proteins that have an affinity for the HBcAg(128-140) peptide will bind to it, while other proteins will wash away. The bound proteins can then be eluted and identified using techniques like mass spectrometry. nih.govnih.gov

Similarly, in a pull-down assay, the peptide is often tagged with a high-affinity marker, such as a His-tag or biotin. mdpi.comlubio.ch This tagged peptide is incubated with the cell lysate to allow for the formation of protein complexes. The entire complex, including the tagged peptide and its interacting partners, is then "pulled down" from the solution using beads coated with a substance that specifically binds to the tag (e.g., nickel beads for a His-tag). mdpi.comlubio.ch The captured proteins are then identified. While studies have utilized the C-terminal domain of HBcAg for such experiments to identify host factors like B23 and I2PP2A, the same principle is applicable to the specific 128-140 fragment to pinpoint its direct interaction partners. nih.gov

TechniqueBaitPotential PreyObjective
Affinity ChromatographyImmobilized HBcAg(128-140) peptideHost cell lysateTo identify host proteins that bind to this specific region of the core protein.
Pull-down AssayTagged HBcAg(128-140) peptideHost cell lysateTo isolate and identify cellular factors that interact with the HBcAg(128-140) domain.

Development of Fluorescence-Based Probes for Real-time Interaction Monitoring

To study the dynamics of protein-protein interactions in real-time, the HBcAg(128-140) peptide can be developed into a fluorescent probe. This involves covalently attaching a fluorescent dye (fluorophore) to the peptide. genscript.com Such probes are invaluable tools for visualizing and quantifying molecular interactions within living cells or in sophisticated in vitro systems. huji.ac.ilmicroscopyu.com

The design of a fluorescent probe based on HBcAg(128-140) would involve selecting a suitable fluorophore and a specific site on the peptide for labeling. The choice of fluorophore depends on the desired optical properties, such as excitation and emission wavelengths, and the experimental setup. The labeling can be done at the N-terminus, C-terminus, or on the side chain of a specific amino acid. genscript.com

Once created, this fluorescently labeled peptide can be used in various applications. For instance, in fluorescence polarization assays, the binding of the probe to a larger protein can be detected by a change in the polarization of the emitted light. This allows for the quantitative measurement of binding affinities. Furthermore, such probes can be introduced into living cells to visualize the subcellular localization of the peptide and its interaction partners using advanced microscopy techniques like Förster Resonance Energy Transfer (FRET). mdpi.combiorxiv.org While the development of a specific fluorescent probe for HBcAg(128-140) for real-time monitoring has not been extensively reported, the established principles of peptide labeling and fluorescence-based assays provide a clear path for its creation and application. advancedsciencenews.complos.org

Role in Understanding Fundamental Aspects of Hepatitis B Virus Molecular Biology

The HBcAg protein is a multifunctional protein that plays a central role in several key steps of the HBV life cycle, and the 128-140 region is part of a critical domain for these functions. oaepublish.complos.org The core protein self-assembles to form the viral capsid, which protects the viral genome. nih.govnih.gov This capsid is also involved in the packaging of the pregenomic RNA (pgRNA) and the viral polymerase, reverse transcription of the pgRNA into DNA, and the intracellular transport of the viral genome. plos.orgbiorxiv.org

The core protein also interacts with host cellular factors, and the 128-140 region may be involved in some of these interactions, which can influence the outcome of the infection. nih.gov By using the HBcAg(128-140) peptide as a tool, researchers can investigate these interactions in a controlled manner, contributing to a more profound understanding of HBV molecular biology.

Contributions to the Characterization of Viral Protein Conformational Changes

The function of the HBV core protein is intricately linked to its ability to undergo dynamic conformational changes. These changes are essential for the assembly and disassembly of the viral capsid, as well as for its interactions with other viral and host components. nih.gov The region encompassing amino acids 128-140 is a part of a flexible linker that connects the main assembly domain of the core protein to its C-terminal tail, and as such, is implicated in these conformational dynamics. nih.gov

Cryo-electron microscopy (cryo-EM) studies have revealed that the linker region, including the C-terminus of the assembly domain around residue 140, can adopt different orientations in the assembled capsid. nih.gov These structural variations suggest a degree of flexibility that is likely important for the multiple functions of the core protein. For instance, the exposure of certain regions of the core protein on the capsid surface can be modulated by conformational changes, which may affect its immunogenicity and its interaction with other proteins. nih.gov

Future Directions and Emerging Research Avenues for Hbcag Peptide Fragments

Exploration of Peptide Conjugates and Delivery Systems for In Vitro Studies

The efficacy of peptide-based research tools and therapeutics is often contingent on their successful delivery into target cells. The lipophilic nature of cell membranes typically inhibits the direct intracellular delivery of peptides. spandidos-publications.com To overcome this, future research is increasingly focused on developing sophisticated peptide conjugates and delivery systems.

One promising strategy involves the use of cell-penetrating peptides (CPPs), also known as protein transduction domains (PTDs). frontiersin.org These short peptides can traverse cellular membranes and deliver a variety of cargo molecules, including other peptides, into the cytoplasm. frontiersin.org For instance, the TAT CPP, when fused to HBcAg, has been shown to significantly enhance both humoral and cellular immune responses in vitro. frontiersin.org Similarly, a cytoplasmic transduction peptide (CTP) has been successfully used to deliver a ubiquitin-modified HBcAg fusion protein into dendritic cells, facilitating antigen presentation and eliciting robust T-cell responses. spandidos-publications.com

Another avenue of exploration is the conjugation of HBcAg peptides to nanoparticles, creating virus-like nanoparticles (VLNPs). These systems can improve peptide stability and target specific cells. Research has demonstrated the delivery of truncated HBcAg (tHBcAg) VLNPs conjugated to a specific CPP into skin cancer cells, showcasing the potential for targeted delivery. nih.gov Future in vitro studies will likely explore a wider range of nanoparticle materials and targeting ligands to optimize the delivery of the HBcAg(128-140) peptide for various research applications.

Table 1: Examples of Delivery Systems for HBcAg Peptides

Delivery SystemConjugate/Fusion PartnerTarget Application/Cell TypeObserved In Vitro Effect
Cell-Penetrating Peptide (CPP)TAT peptide fused to HBcAgImmune cellsEnhanced humoral and cellular immune responses. frontiersin.org
Cytoplasmic Transduction Peptide (CTP)CTP fused to Ubiquitin-HBcAgDendritic cells (DCs)Facilitated antigen presentation and enhanced CTL activity. spandidos-publications.com
Virus-Like Nanoparticles (VLNPs)tHBcAg conjugated to a skin cancer-targeting CPPA431 skin cancer cellsSuccessful internalisation of VLNPs into target cells. nih.gov
Sugar-based CPPLactose-conjugated CPP with Peptide Nucleic Acid (PNA)HepaRG human hepatoma cellsInhibition of HBsAg release. mdpi.com

Integration of Multi-Omics Data to Elucidate Broader Biological Impact

The biological impact of HBcAg and its fragments extends far beyond their direct role in the viral structure. To fully understand their influence on host cell biology, researchers are turning to multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov

Multi-omics analyses of cells expressing HBc have revealed significant metabolic reprogramming, particularly the upregulation of glycolysis and amino acid metabolism. nih.gov This suggests that HBc protein may play a crucial role in creating a cellular environment favorable for viral replication. nih.gov Proteomic and ubiquitylome analyses upon HBV infection have identified changes in endocytosis-associated proteins, with the secretory carrier membrane protein (SCAMP1) being identified as a potential host restriction factor. mdpi.com

Future research focusing on the HBcAg(128-140) peptide will benefit immensely from such integrated analyses. By exposing relevant cell lines (e.g., hepatocytes) to this specific peptide and subsequently performing multi-omics profiling, investigators can map the precise signaling pathways and cellular processes modulated by this fragment. This could uncover how the peptide influences host gene expression, protein interactions, and metabolic states, potentially revealing new roles in immune modulation or viral persistence. nih.govresearchgate.net For example, multi-omics has been used to study the immune microenvironment in HBV patients, identifying links between viral antigens and the expression of immune checkpoint molecules like PD-1 on T cells. wjgnet.comfrontiersin.org

Advancements in Synthetic Biology for Rational Peptide Engineering

Synthetic biology is revolutionizing the engineering of biological systems, and its application to HBcAg peptides holds immense promise. nih.govresearchgate.net This field allows for the precise, rational design and construction of novel peptide variants with enhanced or entirely new functionalities. researchgate.net

A key application is the use of HBcAg as a scaffold for presenting foreign epitopes. Extensive modifications can be made to the HBcAg primary structure, allowing for the insertion of other peptide sequences without impairing the self-assembly of the protein into highly immunogenic particles. nih.gov A "SplitCore" system has been devised where the HBcAg protein is divided within its immunodominant loop, enabling the modularization of antigens with more extended structures. nih.gov

Future research will leverage synthetic biology to engineer the HBcAg(128-140) fragment itself. By expanding the genetic code to include non-canonical amino acids, researchers can create peptides with enhanced stability, altered binding affinities, or novel chemical properties. americanpeptidesociety.org This could involve replacing amino acids with D-amino acids to confer resistance to proteases or incorporating photo-cross-linkable amino acids to permanently capture interacting partners. nih.gov These engineered peptides could become more potent research tools or serve as templates for new therapeutic strategies.

Potential for Developing Advanced Research Tools Based on HBcAg(128-140)

The HBcAg(128-140) peptide is already a valuable research tool, particularly in immunology. It is widely used to study T-cell responses in mice and humans, serving as a specific antigen to stimulate and identify HBV-specific T cells. pnas.orgnih.gov For example, MHC II-HBcAg(128-140) tetramers are used to quantify HBV-specific CD4+ T cells by flow cytometry, providing a clear measure of the adaptive immune response. nih.govresearchgate.net

The future potential lies in developing more advanced tools based on this peptide. These could include:

High-Affinity Probes: Engineering the peptide sequence to create variants with higher affinity for specific T-cell receptors or other binding partners. This could lead to more sensitive detection assays.

Fluorescent or Biotinylated Peptides: Synthesizing the peptide with reporter tags (e.g., fluorophores, biotin) to facilitate its use in a wider range of applications, such as high-resolution microscopy, pull-down assays, and surface plasmon resonance (SPR) to study binding kinetics.

Diagnostic Tools: The peptide's ability to elicit specific immune responses suggests its potential use in diagnostic assays to detect latent or past HBV infections by probing for memory T-cell responses.

By serving as a specific T-helper epitope, HBcAg(128-140) has been used in conjunction with other peptides to enhance immune responses in vaccine research, demonstrating its utility as a modular component in complex immunogens. aai.org

Unexplored Modulatory Mechanisms and Novel Interacting Partners

While much is known about the immunogenicity of HBcAg, the full spectrum of its modulatory functions and interacting partners remains an active area of investigation. frontiersin.org The HBcAg protein is multifunctional, participating not only in nucleocapsid assembly but also in regulating viral gene transcription and modulating host immune responses. frontiersin.orgcapes.gov.br It interacts with a variety of host proteins and can influence signaling pathways such as the JNK, ERK, and PI3K/AKT pathways. wjgnet.com

Future research should focus on identifying the direct and indirect interacting partners of the HBcAg(128-140) fragment. A combinatorial approach using chemical cross-linking and mass spectrometry has already been used to identify interaction sites between other HBcAg-binding peptides and the core protein. acs.org This methodology could be applied to the 128-140 peptide to map its binding footprint on host proteins.

Unexplored mechanisms could include the peptide's ability to modulate cellular processes like autophagy, which has been shown to play a dual role in HBV-associated cancer progression. dovepress.com Furthermore, while the interaction between HBcAg and the pre-S region of the large surface antigen (L-HBsAg) is known to be critical for virus morphogenesis, the precise role of the 128-140 region in this or other protein-protein interactions within the virus itself is not fully elucidated. capes.gov.brnih.gov Identifying novel interacting partners will be key to uncovering new functions and providing a more complete picture of the peptide's role in the HBV life cycle and pathogenesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.